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Compound of Interest

Compound Name: Ainuovirine

Cat. No.: B15566592

An In-depth Guide to the Non-Nucleoside Reverse Transcriptase Inhibitor

Ainuovirine, a novel second-generation non-nucleoside reverse transcriptase inhibitor
(NNRTI), has emerged as a significant agent in the landscape of antiretroviral therapy.
Approved in China for the treatment of HIV-1 infection, its distinct chemical properties and
clinical profile warrant a closer examination by researchers and drug development
professionals. This technical guide provides a comprehensive overview of Ainuovirine,
encompassing its chemical identity, mechanism of action, clinical trial data, and relevant
experimental methodologies.

Chemical Identity
IUPAC Name: 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile[1]

Synonyms: Ainuovirine is also known by several other names used in research and
development contexts, including ACC-007, KM-023, Aibangde, and Einovirine[1][2].

Identifier Value

CAS Number 1097628-00-6
PubChem CID 25215428
Molecular Formula C18H19N303
Molar Mass 325.368 g-mol-1
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Mechanism of Action

Ainuovirine exerts its antiviral effect by specifically targeting and inhibiting the HIV-1 reverse
transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA during the
viral replication cycle. As a non-nucleoside reverse transcriptase inhibitor, Ainuovirine binds to
an allosteric, hydrophobic pocket on the p66 subunit of the reverse transcriptase, distinct from
the active site where nucleoside analogs bind. This binding induces a conformational change in
the enzyme, thereby distorting the active site and inhibiting its polymerase activity. This
allosteric inhibition effectively halts the reverse transcription process, preventing the synthesis
of viral DNA and subsequent integration into the host cell's genome, thus suppressing viral
replication.[1][3][4]

HIV-1 Replication Cycle

Ainuovirine Mechanism
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Mechanism of Ainuovirine Inhibition of HIV-1 Reverse Transcription.

Clinical Efficacy and Safety

Clinical trials have demonstrated the non-inferior efficacy of Ainuovirine compared to
Efavirenz, another NNRTI, in treatment-naive HIV-1 positive adults when used in combination
with other antiretroviral agents.

Table 1: Virological Response at Week 48 in a Phase 3 Clinical Trial[5][6]
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Virological
Suppression (HIV-1

Treatment Group N Difference (95% CI)
RNA <50
copies/mL)
Ainuovirine +
315 87.0% -4.7% (-9.6 t0 0.1)
TDF/3TC
Efavirenz + TDF/3TC 314 91.7%

A key advantage of Ainuovirine observed in clinical studies is its favorable safety profile,

particularly concerning adverse events commonly associated with other NNRTIs.

Table 2: Incidence of Common Treatment-Related Adverse Events (Week 0-48)[6]

Ainuovirine Group

Efavirenz Group

Adverse Event p-value
(n=315) (n=314)

Dizziness 10.5% 51.0% <0.001
Dyslipidemia 22.2% 34.4% <0.001
Transaminase

] 9.2% 29.0% <0.001
Elevation

-glutamyl
g y ) 8.3% 19.1% <0.001
Transferase Elevation
Rash 7.9% 18.8% <0.001
Pharmacokinetics

Pharmacokinetic studies have characterized Ainuovirine as having a nonlinear

pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of Single-Dose Ainuovirine in Healthy Adults[4]
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AUCO-t
Dose Cmax (ng/mL) Tmax (h) T1/2z (h)
(ng-h/mL)
75 mg 121.5+31.8 2185 + 489 3.0 (2.0-4.0) 26.5+5.6
150 mg 172.0+ 454 3110 £ 715 3.0(1.0-4.0) 26.3+45
300 mg 203.0 £ 60.5 3671 + 978 3.0 (2.0-6.0) 27.9+5.2

Data are
presented as
mean * standard
deviation for
Cmax, AUC, and
T1/2z, and as
median (range)

for Tmax.

Resistance Profile

Viral resistance studies have shown that Ainuovirine can be affected by certain reverse
transcriptase mutations. However, it may retain activity against some strains that are resistant
to other NNRTIs. For instance, the K103N mutation, a common resistance mutation for
Efavirenz, results in a significantly lower fold-change in the 50% effective concentration (EC50)
for Ainuovirine compared to Efavirenz.[7]

Experimental Protocols

A comprehensive understanding of a drug's activity relies on robust experimental protocols.
The following outlines a general methodology for assessing the in vitro antiviral activity of a
non-nucleoside reverse transcriptase inhibitor like Ainuovirine.

Cell-Based HIV-1 Replication Assay

Objective: To determine the concentration of the test compound (e.g., Ainuovirine) that inhibits
50% of viral replication (EC50) in a cell culture model.

Materials:
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e Susceptible host cells (e.g., MT-4 T-cell line)

o Laboratory-adapted strain of HIV-1 (e.g., HIV-1 1lIB)

o Test compound (Ainuovirine) dissolved in an appropriate solvent (e.g., DMSO)

o Cell culture medium and supplements

o 96-well cell culture plates

e p24 antigen ELISA kit or a luciferase reporter assay system

o Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)

Methodology:

Cell Preparation: Seed the host cells into a 96-well plate at a predetermined density and
incubate.

e Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.

« Infection and Treatment: Add the diluted compound to the cells, followed by the addition of a
standardized amount of HIV-1 virus stock. Include control wells with virus only (no
compound) and cells only (no virus, no compound).

 Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication
(typically 4-7 days).

e Quantification of Viral Replication:

o p24 ELISA: Measure the concentration of the viral core protein p24 in the cell culture
supernatant. The amount of p24 is directly proportional to the extent of viral replication.

o Luciferase Assay: If using a reporter virus that expresses luciferase, lyse the cells and
measure the luciferase activity, which correlates with viral gene expression.

o Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform a cytotoxicity assay
to determine the concentration of the compound that reduces cell viability by 50% (CC50).
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This is crucial to ensure that the observed antiviral effect is not due to toxicity to the host
cells.

Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of inhibition
or cell viability against the log of the compound concentration and fitting the data to a dose-
response curve. The selectivity index (Sl), calculated as CC50/EC50, provides a measure of
the compound's therapeutic window.
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Phase 3 Clinical Trial Workflow (Simplified)
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'
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Simplified Workflow of a Phase 3 Clinical Trial for Ainuovirine.
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Conclusion

Ainuovirine represents a valuable addition to the antiretroviral armamentarium, offering a
potent and well-tolerated treatment option for individuals with HIV-1 infection. Its distinct
chemical structure, favorable pharmacokinetic profile, and demonstrated non-inferior efficacy
with an improved safety profile compared to older NNRTIs underscore its importance in modern
HIV management. Continued research and real-world data will further elucidate its long-term
benefits and role in various patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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